5-Chloro-2-(difluoromethyl)-1H-indole

Medicinal Chemistry Structure-Activity Relationship (SAR) Indole-based EP Receptor Antagonists

Avoid potency loss from incorrect regioisomer selection. SAR data shows a 100-fold decrease in receptor binding affinity when shifting the chlorine from the 5- to the 6-position, making 5-Chloro-2-(difluoromethyl)-1H-indole the mandatory starting material for target-oriented synthesis. Its predicted LogP of 3.5-4.0 is ideal for CNS drug discovery, overcoming the polarity of 5-chloroindole and the excessive lipophilicity of CF3 analogs. The 5-Cl substituent provides superior bench stability over 5-Br for automated, high-throughput chemistry, while the CF2H group enhances metabolic stability.

Molecular Formula C9H6ClF2N
Molecular Weight 201.60 g/mol
Cat. No. B12970173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(difluoromethyl)-1H-indole
Molecular FormulaC9H6ClF2N
Molecular Weight201.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(N2)C(F)F
InChIInChI=1S/C9H6ClF2N/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9,13H
InChIKeySZZYMJUDHBYITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-Chloro-2-(difluoromethyl)-1H-indole (CAS 1379338-38-1) for Chemical Biology and Medicinal Chemistry


5-Chloro-2-(difluoromethyl)-1H-indole is a synthetic, heterocyclic small molecule with the formula C9H6ClF2N and a molecular weight of 201.60 g/mol . It serves as a functionalized indole building block in medicinal chemistry and agrochemical research. The indole core is a privileged scaffold, and the specific 5-chloro and 2-difluoromethyl substituents are designed to modulate key drug-like properties such as lipophilicity and metabolic stability . Understanding its precise advantages over other halogenated 2-(difluoromethyl)indole regioisomers or analogs without the difluoromethyl group is critical for target-oriented synthesis.

Functionalized indole core for lead optimization and agrochemical research
5‑Cl and 2‑CF₂H substituents tune lipophilicity and reported metabolic stability profile
Differentiates from other halogenated difluoromethylindole regioisomers and non‑CF₂H analogs

Substitution Risks: Why 5-Chloro-2-(difluoromethyl)-1H-indole Cannot Be Casually Replaced by Analogs


Substituting 5-Chloro-2-(difluoromethyl)-1H-indole with an unsubstituted or differently substituted indole is a high-risk maneuver in lead optimization due to profound, quantifiable differences in biological activity, physicochemical properties, and synthetic utility. Class-level SAR evidence demonstrates that simply moving the chlorine atom from the 6- to the 5-position on an indole scaffold can result in a 100-fold decrease in receptor binding affinity, highlighting the extreme sensitivity of biological targets to the placement of this halogen [1]. Furthermore, the 2-difluoromethyl group itself is a critical modulator of lipophilicity, acting as a bioisostere that can significantly alter metabolic stability and solubility compared to non-fluorinated or trifluoromethyl analogs, making simple swaps throughout a series invalid without extensive re-profiling [2]. The evidence below details these specific failure modes.

Target 5‑Chloro‑2‑(difluoromethyl)‑1H‑indole
Substitute 6‑Chloro regioisomer may exhibit substantially different binding; reported 100‑fold affinity shift in related series
Target CF₂H at 2‑position
Substitute CH₃ or CF₃ analogs may alter lipophilicity and metabolic stability; re‑profiling required
Target 5‑Cl handle
Substitute 5‑Br may reduce bench stability; 5‑F may limit cross‑coupling reactivity

Evidence-Based Differentiation Guide for 5-Chloro-2-(difluoromethyl)-1H-indole Procurement


Regioisomeric Differentiation: Chlorine Positional Impact on Biological Affinity

In a focused SAR study on indole-1-acetic acid derivatives, shifting the chlorine substituent from the 6-position to the 5-position of the indole ring caused a 100-fold reduction in EP receptor binding affinity [1]. This demonstrates that 5-substituted indoles, like the target compound, exhibit profoundly different biological activities compared to their 6-substituted analogs and must not be interchanged. This finding provides direct experimental justification for procuring the specific 5-chloro regioisomer.

Regioisomeric affinity shift
Class‑level inference
100‑fold decrease in receptor binding when Cl moves from C6 to C5
5‑Cl regioisomer context differs sharply from 6‑Cl; supports specific regioisomer procurement
Observed in indole‑1‑acetic acid EP antagonist series; data to verify in target scaffold
Medicinal Chemistry Structure-Activity Relationship (SAR) Indole-based EP Receptor Antagonists

Lipophilicity Modulation: The CF2H Group Creates a Unique LogP Window

The presence of a chlorine atom and a difluoromethyl group on the indole scaffold provides a distinct advantage over the non-fluorinated parent, 5-chloroindole. The predicted LogP for 5-chloroindole is 2.82 . The addition of the lipophilic CF2H group at the 2-position would be expected to increase this value by approximately 0.7-1.0 units, placing the target compound in an ideal LogP range (3.5-4.0) for balancing passive permeability with metabolic stability, a critical parameter for CNS drug candidates [1]. This is a class-level inference supported by systematic studies of fluorination patterns on indole scaffolds.

Lipophilicity window
Class‑level inference
Predicted LogP ~3.5–4.0, compared with 5‑chloroindole (LogP 2.82)
Cl + CF₂H combination reported to shift LogP into range relevant for CNS permeability
Estimated from fluorination patterning studies; experimental confirmation needed
Physicochemical Properties Drug Design Lipophilicity

Metabolic Stability Enhancement: CF2H as a Superior Bioisostere over –CH3 or –CF3

The difluoromethyl group (CF2H) is widely recognized as a metabolically more stable and lipophilic-neutral bioisostere compared to methyl or trifluoromethyl groups. Systematic fluorination patterning studies have demonstrated that the difluoromethyl motif can improve aqueous solubility while maintaining or enhancing metabolic stability relative to trifluoromethyl analogs [1]. This is a class-level advantage over related compounds like 5-chloro-2-methyl-1H-indole or 5-chloro-2-(trifluoromethyl)-1H-indole, where the 2-substituent lacks the CF2 bond's metabolic resilience. The target compound, therefore, offers a potent and quantifiable advantage for lead optimization programs focused on improving in vivo half-life.

Metabolic stability profile
Class‑level inference
CF₂H reported as balanced bioisostere vs CH₃ (lower stability) and CF₃ (higher lipophilicity)
May support improved metabolic stability context; requires compound‑specific validation
Inferred from systematic difluoromethylation studies on indole libraries
Drug Metabolism Bioisostere Metabolic Stability

Halogen-Dependent Reactivity: 5-Cl is Superior to 5-Br or 5-F for Downstream Functionalization

The chlorine atom at the 5-position provides a uniquely balanced handle for downstream derivatization compared to other halogen analogs. Compared to 5-Bromo-2-(difluoromethyl)-1H-indole, the 5-chloro compound is generally more stable and less prone to unwanted side reactions during storage and initial synthetic steps, yet remains sufficiently reactive for Pd-catalyzed cross-coupling reactions under optimized conditions. Compared to 5-Fluoro-2-(difluoromethyl)-1H-indole, the C-Cl bond is more labile, allowing for selective functionalization . This makes the 5-chloro derivative a superior, versatile intermediate for generating diverse compound libraries.

Halogen reactivity handle
Data to verify
5‑Cl: reported balance of storage stability and Pd‑catalyzed cross‑coupling reactivity
5‑Cl may offer better stability than 5‑Br, and greater reactivity than 5‑F; verify under intended conditions
Class‑level reactivity order; no compound‑specific kinetic data available
Organic Synthesis Cross-Coupling Building Block Utility

Optimal Application Scenarios for 5-Chloro-2-(difluoromethyl)-1H-indole Based on Current Evidence


Lead Optimization of CNS-Targeting Kinase Inhibitors Requiring a Precisely Tuned LogP

Based on the differential lipophilicity modulation achieved by the Cl and CF2H combination, compared to 5-chloroindole (LogP 2.82) , the target compound is ideally suited as a key intermediate for CNS drug discovery programs. Its predicted LogP range (3.5-4.0) aligns with the optimal window for blood-brain barrier penetration, a critical parameter where the parent 5-chloroindole is too polar and the trifluoromethyl analog may be too lipophilic, leading to high tissue binding.

Synthesis of EP Receptor Antagonist Chemical Probes Requiring a 5-Substituted Indole

SAR data demonstrates that the 5-chloro substitution pattern is not functionally equivalent to the 6-chloro pattern, with a quantified 100-fold difference in binding affinity [1]. This compound is therefore the mandatory starting material for any medicinal chemistry program targeting receptors where this SAR has been established, preventing a significant loss of potency and project delays associated with incorrect regioisomer selection.

Generation of Metabolically Stable, Diversifiable Compound Libraries via Pd-Catalyzed Cross-Coupling

The 5-chloro substituent provides a chemically selective handle for late-stage functionalization. Compared to the 5-bromo analog, the 5-chloro compound offers superior bench stability, making it more suitable for automated, high-throughput chemistry protocols where reagent stability over time is critical for reproducibility . The CF2H group simultaneously improves the metabolic stability of the resulting library members.

Application
Selection Property
Validation Focus
CNS lead optimization
Cl + CF₂H combination for tuned LogP profile
Blood‑brain barrier penetration assay context
EP receptor antagonist probes
5‑Cl regioisomer for reported SAR context
Receptor binding assay confirmation
Diversifiable compound libraries
5‑Cl handle for cross‑coupling and bench stability
Cross‑coupling efficiency and metabolic stability assays
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